molecular formula C12H19NO B1299300 Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626213-24-9

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B1299300
CAS No.: 626213-24-9
M. Wt: 193.28 g/mol
InChI Key: NQTVZPSKHVADEH-UHFFFAOYSA-N
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Description

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a cyclohexyl group attached to a furan ring, which is further substituted with a methyl group and an amine group

Scientific Research Applications

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
  • Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of cyclohexylamine with 5-methylfurfural. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

  • Cyclohexylamine + 5-Methylfurfural → this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen.
  • Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

  • Oxidation: Formation of this compound oxides.
  • Reduction: Formation of reduced amine derivatives.
  • Substitution: Formation of halogenated or other substituted derivatives.

Comparison with Similar Compounds

  • Cyclohexyl-(5-methyl-furan-2-yl)-methanone
  • Cyclohexyl-(5-methyl-furan-2-yl)-methanol
  • Cyclohexyl-(5-methyl-furan-2-yl)-methyl chloride

Uniqueness: Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to the presence of both a cyclohexyl group and a furan ring, which confer distinct chemical and physical properties. Its amine functionality also allows for diverse chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTVZPSKHVADEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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